Molecular Properties: MW, logP, and TPSA Comparison Against Structural Analogs
The target compound has a molecular weight of 365.5 g/mol, a calculated logP of approximately 1.72–3.76 (depending on prediction method), and a topological polar surface area (TPSA) around 79.4 Ų [1][2]. While these values indicate favorable drug-like properties according to Lipinski's Rule of Five, a direct comparison to the closest commercially available analog, 2-(propylsulfonyl)-1H-benzo[d]imidazole (MW 224.28, CAS 80983-34-2), shows the target compound is substantially larger and more lipophilic, which would be expected to alter membrane permeability and target binding kinetics . However, no quantitative, head-to-head biological data have been identified in the public domain to confirm the functional significance of these physicochemical differences.
| Evidence Dimension | Molecular Weight / logP / TPSA |
|---|---|
| Target Compound Data | MW 365.5 g/mol; clogP 1.72–3.76; TPSA ~79.4 Ų |
| Comparator Or Baseline | 2-(Propylsulfonyl)-1H-benzo[d]imidazole (CAS 80983-34-2): MW 224.28 g/mol; TPSA ~70.2 Ų (estimated) |
| Quantified Difference | MW increase of ~141 Da; TPSA increase of ~9 Ų |
| Conditions | Calculated physicochemical properties; no assay context |
Why This Matters
Physicochemical divergence from simpler analogs implies different ADME profiles, making direct substitution unreliable without comparative biological data.
- [1] ZINC Database. ZINC71315921. https://zinc.docking.org/substances/ZINC000071315921/ (accessed 2026-05-09). View Source
- [2] DrugBank-like prediction: SILDrug server. Formula C18H27N3O3S. http://sildrug.ibb.waw.pl (accessed 2026-05-09). View Source
